molecular formula C23H23NO4 B2839469 2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929444-49-5

2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2839469
CAS RN: 929444-49-5
M. Wt: 377.44
InChI Key: MJTIOIRXXGRRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Hydrogenation and Synthesis

Catalytic hydrogenation processes have been extensively studied for compounds with structures similar to the specified chemical, leading to the formation of valuable chemical intermediates. For example, the catalytic hydrogenation of dihydro-oxazines has been shown to produce dynamic mixtures of enamines and tetrahydro-2-furanamines. These products offer pathways to synthesize 1,4-amino alcohols and isomeric dihydrofurans, highlighting the compound's utility in chemical synthesis and pharmaceutical research (Sukhorukov et al., 2008).

Antibacterial Activity

The structure closely resembles that of compounds evaluated for their antibacterial activity against Gram-positive and Gram-negative microorganisms. This illustrates the potential of such compounds in the development of new antibacterial agents, showcasing the role of tetrahydrofuran derivatives in medicinal chemistry (Po-Jui Huang & Kuan-Han Lee, 2011).

Stereochemistry and NMR Studies

The stereochemistry of nitrogen-containing heterocycles, including those similar to the compound of interest, has been elucidated using NMR spectroscopy. This research provides insights into the conformational preferences and chemical shift peculiarities of such compounds, which is crucial for understanding their chemical behavior and designing related molecules with desired properties (Yu. Yu. Samitov et al., 1986).

Photodimerization and Thermal Properties

The study of monomers with both benzoxazine and coumarin rings, which share structural features with the specified compound, has revealed their ability to undergo photodimerization and thermal ring-opening reactions. These properties are significant for developing new materials with potential applications in smart coatings and adhesives (B. Kiskan & Y. Yagcı, 2007).

Polymerization and Material Science

Research on multifunctional benzoxazines, related to the specified compound, has demonstrated their potential in creating polymers with diverse structures and low polymerization temperatures. This is pertinent for material science, offering avenues for the design of advanced materials with tailored properties (Marc Soto et al., 2016).

properties

IUPAC Name

2-methyl-9-(oxolan-2-ylmethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-15-21(16-6-3-2-4-7-16)22(25)18-9-10-20-19(23(18)28-15)13-24(14-27-20)12-17-8-5-11-26-17/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTIOIRXXGRRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4CCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.